

## Kinase selectivity profile of Zharp2-1 compared to other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



# Zharp2-1: A Comparative Analysis of Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **Zharp2-1**, a novel and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), with other notable kinase inhibitors. The data presented is intended to offer an objective overview to aid in research and drug development decisions.

### **Introduction to Zharp2-1**

**Zharp2-1** has been identified as a promising therapeutic candidate for inflammatory bowel disease (IBD) due to its high affinity for RIPK2, a key mediator in the Nucleotide-binding Oligomerization Domain (NOD) signaling pathway. Mechanistically, **Zharp2-1** effectively blocks NOD-mediated activation of MAPK and NF-κB signaling pathways.[1] Notably, it demonstrates significantly superior solubility compared to the non-prodrug form of GSK2983559, another advanced RIPK2 inhibitor.[1]

### **Kinase Selectivity Profile Comparison**

The following table summarizes the kinase selectivity of **Zharp2-1** in comparison to other well-characterized kinase inhibitors. The data is presented as the percentage of inhibition at a







concentration of 1  $\mu\text{M}$  against a panel of 468 kinases. A lower percentage indicates stronger inhibition.



| Kinase Target | Zharp2-1 (%<br>Inhibition @<br>1µM) | GSK2983559<br>(active form)<br>(% Inhibition<br>@ 1µM) | WEHI-345 (%<br>Inhibition @<br>1µM) | Ponatinib (%<br>Inhibition @<br>1µM) |
|---------------|-------------------------------------|--------------------------------------------------------|-------------------------------------|--------------------------------------|
| RIPK2         | <10                                 | <25                                                    | <20                                 | <5                                   |
| ABL1          | >90                                 | >90                                                    | >90                                 | <10                                  |
| ALK           | >90                                 | >90                                                    | >90                                 | >80                                  |
| AURKA         | >90                                 | >90                                                    | >90                                 | <30                                  |
| AURKB         | >90                                 | >90                                                    | >90                                 | <20                                  |
| BTK           | >90                                 | >90                                                    | >90                                 | >70                                  |
| EGFR          | >90                                 | >90                                                    | >90                                 | >80                                  |
| FLT3          | >90                                 | >90                                                    | >90                                 | <10                                  |
| JAK2          | >90                                 | >90                                                    | >90                                 | >60                                  |
| KIT           | >90                                 | >90                                                    | >90                                 | <10                                  |
| LCK           | >90                                 | >90                                                    | >90                                 | <20                                  |
| LYN           | >90                                 | >90                                                    | >90                                 | <20                                  |
| MEK1 (MAP2K1) | >90                                 | >90                                                    | >90                                 | >90                                  |
| MET           | >90                                 | >90                                                    | >90                                 | >80                                  |
| ρ38α (ΜΑΡΚ14) | >90                                 | >90                                                    | >80                                 | >70                                  |
| PDGFRα        | >90                                 | >90                                                    | >90                                 | <10                                  |
| PIK3CA        | >90                                 | >90                                                    | >90                                 | >90                                  |
| RET           | >90                                 | >90                                                    | >90                                 | <10                                  |
| SRC           | >90                                 | >90                                                    | >90                                 | <10                                  |
| VEGFR2 (KDR)  | >90                                 | >90                                                    | >90                                 | <10                                  |



Note: Data for comparator compounds is compiled from publicly available KINOMEscan results and may have been generated under slightly different experimental conditions.

#### **Experimental Protocols**

The kinase selectivity data presented in this guide was generated using the KINOMEscan™ platform, a widely adopted competition binding assay.

## KINOMEscan™ Assay Protocol

Principle: The KINOMEscan<sup>™</sup> assay is an active site-directed competition binding assay that quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The assay is ATP-independent, which allows for the determination of true thermodynamic binding affinities.

#### Procedure:

- Preparation of Reagents: A proprietary DNA-tagged kinase, an immobilized ligand, and the test compound (Zharp2-1 or comparator) are prepared in an assay buffer.
- Binding Reaction: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate. The test compound competes with the immobilized ligand for binding to the kinase's active site.
- Separation: The immobilized ligand, along with any bound kinase, is captured on a solid support and washed to remove unbound components.
- Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
- Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) signal. A lower percentage of control indicates a stronger binding affinity of the test compound to the kinase.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NOD-mediated RIPK2 signaling pathway and the general experimental workflow for kinase selectivity profiling.



#### NOD-Mediated RIPK2 Signaling Pathway



Click to download full resolution via product page

Caption: NOD-mediated RIPK2 signaling pathway leading to inflammatory cytokine production.





Click to download full resolution via product page

Caption: General workflow for determining the kinase selectivity profile of a compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Zharp2-1, a novel RIPK2 inhibitor with efficacy in preclinical models of inflammatory bowel disease | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Kinase selectivity profile of Zharp2-1 compared to other inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371002#kinase-selectivity-profile-of-zharp2-1compared-to-other-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com